4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride
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Overview
Description
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is a versatile chemical compound with a molecular weight of 136.58 g/mol . It is commonly used in various scientific research fields due to its unique chemical properties and reactivity. The compound is often utilized in the synthesis of other complex molecules and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . This reaction is carried out at room temperature and results in the formation of oxazolines, which can then be converted to the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The use of manganese dioxide as a heterogeneous reagent in flow processes has been reported to improve the safety and efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to oxazoles using reagents like manganese dioxide.
Reduction: Reduction reactions to form different derivatives.
Substitution: Nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, DBU, bromotrichloromethane.
Reduction: Common reducing agents like lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and nucleophiles.
Major Products Formed
The major products formed from these reactions include oxazoles, reduced derivatives, and substituted oxazolines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes . Additionally, its ability to undergo cyclization and substitution reactions makes it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride .
- 1,3-Oxazole and 4,5-dihydro-1,3-oxazole .
Uniqueness
4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is unique due to its specific reactivity and ability to form stable intermediates in various chemical reactions. Its versatility in synthetic applications and potential use in drug development further distinguishes it from similar compounds .
Properties
IUPAC Name |
4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVJHDXUVREHKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CON=C1CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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